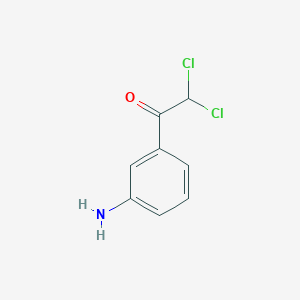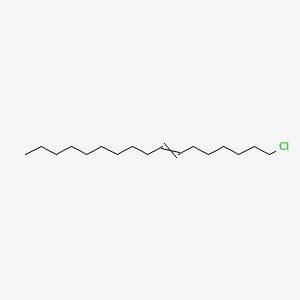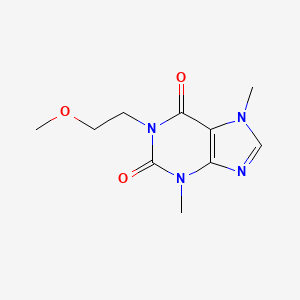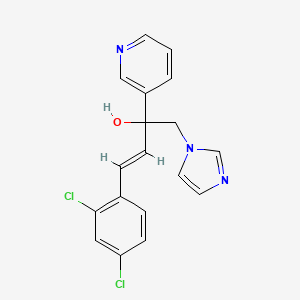
2-Methyl-2-trimethylsilyl-3-hexyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-trimethylsilyl-3-hexyne is an organic compound with the molecular formula C10H20Si. It is a branched alkyne with a trimethylsilyl group attached to the second carbon atom and a methyl group attached to the third carbon atom of the hexyne chain. This compound is known for its unique structural properties and is used in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methyl-2-trimethylsilyl-3-hexyne can be synthesized through several methods. One common method involves the reaction of 2-methyl-3-hexyne with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like tetrahydrofuran or dimethyl sulfoxide at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-trimethylsilyl-3-hexyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne to alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or lithium diisopropylamide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted alkynes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl-2-trimethylsilyl-3-hexyne is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and as a precursor for more complex molecules.
Biology: In the study of enzyme-catalyzed reactions involving alkynes.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-trimethylsilyl-3-hexyne involves its ability to participate in various chemical reactions due to the presence of the alkyne and trimethylsilyl groups. The alkyne group can undergo addition reactions, while the trimethylsilyl group can be easily removed or substituted, allowing for the formation of diverse products. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-3-hexyne: Lacks the trimethylsilyl group, leading to different reactivity and applications.
2-Trimethylsilyl-3-hexyne: Similar structure but without the methyl group on the third carbon atom.
3-Trimethylsilyl-1-butyne: A shorter alkyne with a trimethylsilyl group.
Uniqueness
2-Methyl-2-trimethylsilyl-3-hexyne is unique due to the presence of both a trimethylsilyl group and a methyl group on the alkyne chain. This combination provides distinct reactivity and versatility in chemical synthesis, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
61227-99-4 |
|---|---|
Fórmula molecular |
C10H20Si |
Peso molecular |
168.35 g/mol |
Nombre IUPAC |
trimethyl(2-methylhex-3-yn-2-yl)silane |
InChI |
InChI=1S/C10H20Si/c1-7-8-9-10(2,3)11(4,5)6/h7H2,1-6H3 |
Clave InChI |
ARDTWJOANDCVCM-UHFFFAOYSA-N |
SMILES canónico |
CCC#CC(C)(C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















